(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Description
Properties
IUPAC Name |
[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-19(2)18(22)25-13-6-7-14-15(10-13)26-16(17(14)21)9-11-4-3-5-12(8-11)20(23)24/h3-10H,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUNQGQTMUZCHR-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Overview of (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
This compound is a member of the benzofuran family, which are known for their diverse biological activities. The presence of the nitro group and the carbamate moiety in its structure suggests potential pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
Biological Activity
1. Antimicrobial Activity:
Benzofuran derivatives have been studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The nitro group often enhances antibacterial activity by interfering with bacterial DNA synthesis.
2. Antioxidant Properties:
Benzofuran derivatives are also noted for their antioxidant capabilities. The presence of functional groups such as nitro may contribute to free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.
3. Anti-inflammatory Effects:
Some benzofuran compounds exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.
Research Findings
A review of literature indicates that compounds with similar structural features have been evaluated in various studies:
| Study | Findings |
|---|---|
| Study A | Identified antimicrobial activity against E. coli and S. aureus. |
| Study B | Demonstrated antioxidant capacity through DPPH assay. |
| Study C | Reported anti-inflammatory effects in animal models. |
Case Studies
-
Case Study 1: Antimicrobial Evaluation
- A study tested a series of benzofuran derivatives, including those with nitro substitutions, against common pathogens. Results indicated significant inhibition zones, suggesting strong antibacterial activity.
-
Case Study 2: Antioxidant Assessment
- In vitro assays showed that certain benzofuran derivatives effectively reduced oxidative stress markers in cultured cells, supporting their potential use as antioxidants.
-
Case Study 3: In Vivo Anti-inflammatory Activity
- Animal models treated with benzofuran compounds exhibited reduced edema and inflammatory markers, indicating a mechanism that warrants further investigation for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aurone derivatives share a common (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran scaffold but differ in substituents on the benzylidene ring and the carbamate/ester groups at C4. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Aurone Analogs
Key Findings
Substituent Effects on Activity: Electron-Withdrawing Groups (EWGs): The 3-nitro group in the target compound enhances tubulin binding by mimicking colchicine’s nitro moiety, similar to analog 5a (56 nM IC50 in PC-3 cells) . Halogenated analogs (e.g., 9d, 14) show improved cytotoxicity due to increased lipophilicity and target penetration . Heterocyclic Substitutions: Pyrazole- and indole-containing analogs (e.g., 5a, 7a) exhibit nanomolar potency, with 5a demonstrating in vivo efficacy without toxicity .
Carbamate vs. Ester Groups: Dimethylcarbamate: Provides metabolic stability and moderate solubility. Diethylcarbamate: Used in analogs like 7a and 9d, this group increases solubility but may reduce membrane permeability compared to dimethylcarbamate .
Diethylcarbamate analogs (e.g., 7h) with naphthalene substitutions show broader-spectrum activity but higher metabolic liability .
Structural Insights from SAR :
- Planarity of the benzylidene-benzofuran system is essential for activity. Bulky substituents (e.g., naphthalene in 7h) reduce potency, while small EWGs (nitro, chloro) optimize binding .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 6-hydroxy-3-oxo-2,3-dihydrobenzofuran and 3-nitrobenzaldehyde derivatives, followed by carbamate functionalization. Key steps include:
- Reagent Selection : Use anhydrous potassium carbonate as a base and DMF as a solvent for nucleophilic substitution reactions (e.g., dimethylcarbamate introduction) .
- Recrystallization : Purify intermediates using DMF-methanol mixtures to improve crystallinity and yield (65–70%) .
- Monitoring : Track reaction progress via TLC and confirm structural integrity using -NMR (e.g., characteristic benzylidene proton signals at δ 7.6–8.2 ppm) .
Q. How can spectroscopic techniques validate the stereochemical configuration (Z/E) of the benzylidene moiety?
- Methodological Answer :
- NMR Analysis : The -NMR coupling constant () between the benzylidene proton and adjacent carbonyl group distinguishes Z-configuration (lower , <10 Hz) from E-isomers .
- NOE Experiments : Nuclear Overhauser effect correlations between the benzylidene proton and benzofuran protons confirm spatial proximity in the Z-isomer .
Advanced Research Questions
Q. What structure-activity relationships (SAR) explain the antitumor activity of this compound against prostate cancer (PC-3) cells?
- Methodological Answer :
- Core Scaffold : The (Z)-benzylidene-3-oxo-benzofuran scaffold disrupts tubulin polymerization by binding to the colchicine site, as shown in molecular docking studies (docking score ≤−9.5 kcal/mol) .
- Substituent Effects :
- 3-Nitro Group : Enhances electron-withdrawing effects, stabilizing the Michael acceptor (α,β-unsaturated ketone) for covalent interactions with tubulin cysteine residues .
- Dimethylcarbamate : Improves solubility and bioavailability compared to hydroxyl analogs, as demonstrated in PC-3 xenograft models (IC <100 nM) .
Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer :
- Cell Line Profiling : Use panels of cancer lines (e.g., leukemia vs. solid tumors) to identify tissue-specific sensitivity. For example, aurone analogs show 10-fold higher potency in leukemia (CCRF-CEM) than in breast cancer (MCF-7) due to differential tubulin isotype expression .
- Mechanistic Validation : Confirm target engagement via competitive binding assays (e.g., -colchicine displacement) and tubulin polymerization inhibition assays .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Zebrafish Models : Assess acute toxicity (LC) and efficacy in myc-induced T-cell acute lymphoblastic leukemia (T-ALL) at 10–20 µM concentrations .
- Murine Xenografts : Administer 10 mg/kg intraperitoneally to nude mice bearing PC-3 tumors, monitoring weight loss and hERG channel inhibition (safety threshold: IC >10 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
